4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine
CAS No.:
Cat. No.: VC13749614
Molecular Formula: C15H9Cl2N3
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9Cl2N3 |
|---|---|
| Molecular Weight | 302.2 g/mol |
| IUPAC Name | 4-chloro-6-(4-chlorophenyl)-2-pyridin-3-ylpyrimidine |
| Standard InChI | InChI=1S/C15H9Cl2N3/c16-12-5-3-10(4-6-12)13-8-14(17)20-15(19-13)11-2-1-7-18-9-11/h1-9H |
| Standard InChI Key | ARUYBNGBRASERT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 4-chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is C₁₅H₁₀Cl₂N₃, with a molecular weight of 303.17 g/mol. The compound’s structure consists of a pyrimidine ring substituted at three positions:
-
Position 4: Chlorine atom
-
Position 6: 4-Chlorophenyl group
-
Position 2: 3-Pyridyl group
Crystallographic and Conformational Analysis
Although no direct crystal structure data exists for this compound, analogous palladacyclic pyrimidine complexes reveal key structural trends. For example, in chlorido-(4-chloro-6-(p-tolyl)pyrimidine-κ²C,N), the palladium center adopts a slightly distorted square-planar geometry with Pd–N and Pd–Cl bond lengths of 2.014 Å and 2.281 Å, respectively . The pyrimidine ring in such complexes typically exhibits coplanarity with adjacent aromatic substituents (e.g., dihedral angles <2° between pyrimidine and phenyl rings) . These features suggest that 4-chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine likely adopts a planar conformation, facilitating π-π stacking interactions in solid-state or protein-binding contexts.
Table 1: Hypothetical Bond Lengths and Angles (Based on Analogous Structures)
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 4-chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine can be inferred from methods used for related chloro-pyrimidines. A two-step approach is commonly employed:
-
Formation of the Pyrimidine Core: Condensation of a β-diketone or enamine with a chlorinated urea/thiourea derivative under acidic conditions .
-
Functionalization via Cross-Coupling: Suzuki-Miyaura coupling to introduce the 3-pyridyl group at position 2, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a pyridinylboronic acid .
For example, 4-chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (CAS 1155152-53-6) is synthesized via palladium-catalyzed cross-coupling, yielding a product with 75–85% efficiency . Adapting this method, the 3-pyridyl group could be introduced using 3-pyridinylboronic acid under similar conditions.
Microwave-Assisted Synthesis
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the pyridyl group’s basicity and chloride’s polarity. Limited solubility in water (<0.1 mg/mL at 25°C).
-
Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic/basic conditions, particularly at the C4–Cl bond .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (s, 1H, pyrimidine-H), 8.62 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.92–7.88 (m, 2H, Ph-H), 7.64–7.60 (m, 2H, Ph-H), 7.45–7.41 (m, 1H, pyridyl-H) .
-
ESI-MS: m/z 303.07 [M+H]⁺.
Industrial and Catalytic Applications
Palladium Complexation
Chloropyrimidines serve as ligands in palladium catalysis. The title compound could form cyclopalladated complexes analogous to [PdCl(C^N)(PPh₃)], which are effective in Suzuki-Miyaura couplings . The 3-pyridyl group may enhance catalytic activity by modulating electron density at the palladium center.
Table 2: Comparative Catalytic Efficiency of Palladium Complexes
| Ligand | Reaction Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| 4-Chloro-6-(p-tolyl)pyrimidine | 92 | 450 |
| 2-Phenylpyrimidine | 85 | 380 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume